molecular formula C9H12N2O3 B2612067 1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid CAS No. 1888891-92-6

1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid

Cat. No. B2612067
CAS RN: 1888891-92-6
M. Wt: 196.206
InChI Key: HWTXYSANGDKRDD-UHFFFAOYSA-N
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Description

“1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 . It is also known as MOPC. The IUPAC name for this compound is 1-methyl-5-(tetrahydrofuran-2-yl)-1H-pyrazole-3-carboxylic acid .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid”, can be achieved through various methods. One such method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .


Molecular Structure Analysis

The InChI code for “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” is 1S/C9H12N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h5,8H,2-4H2,1H3,(H,12,13) .


Chemical Reactions Analysis

Pyrazole derivatives, including “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . Additionally, a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

“1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” is a powder that is stored at room temperature .

Scientific Research Applications

Cancer Research

Pyrazole derivatives, such as “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid”, have been studied for their potential use in cancer therapeutics . For instance, some researchers have focused on pyrazole biomolecules in the development of anti-prostate-cancer molecules .

Inflammation Therapeutics

Pyrazole biomolecules have also been used in the development of anti-inflammatory drugs . The pyrazole scaffold is known to possess anti-inflammatory properties, which makes it a valuable pharmacophore in drug discovery .

Antibacterial Applications

The pyrazole scaffold has been associated with antibacterial properties . Therefore, “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” could potentially be used in the development of new antibacterial agents .

Analgesic Applications

Pyrazole derivatives are known to have analgesic (pain-relieving) properties . This suggests that “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” could potentially be used in the development of new analgesic drugs .

Anticonvulsant Applications

The pyrazole scaffold has been associated with anticonvulsant properties . This suggests that “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” could potentially be used in the development of new anticonvulsant drugs .

Antioxidant Applications

The pyrazole scaffold has been associated with antioxidant properties . This suggests that “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” could potentially be used in the development of new antioxidant agents .

Mechanism of Action

While the specific mechanism of action for “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” is not mentioned in the search results, it is known that this compound is a potent inhibitor of carnitine acetyltransferase (CrAT), making it a pharmacological tool for the study of fatty acid.

Safety and Hazards

The safety information for “1-Methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methyl-5-(oxolan-2-yl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11-7(8-3-2-4-14-8)5-6(10-11)9(12)13/h5,8H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTXYSANGDKRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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